(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-
(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-
Brand Name:
Vulcanchem
CAS No.:
117556-90-8
VCID:
VC20882530
InChI:
InChI=1S/C13H18O3/c1-12-6-4-11(14)9-10(12)3-2-5-13(12)15-7-8-16-13/h9H,2-8H2,1H3/t12-/m1/s1
SMILES:
CC12CCC(=O)C=C1CCCC23OCCO3
Molecular Formula:
C13H18O3
Molecular Weight:
222.28 g/mol
(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-
CAS No.: 117556-90-8
Cat. No.: VC20882530
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117556-90-8 |
|---|---|
| Molecular Formula | C13H18O3 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | (4'aR)-4'a-methylspiro[1,3-dioxolane-2,5'-4,6,7,8-tetrahydro-3H-naphthalene]-2'-one |
| Standard InChI | InChI=1S/C13H18O3/c1-12-6-4-11(14)9-10(12)3-2-5-13(12)15-7-8-16-13/h9H,2-8H2,1H3/t12-/m1/s1 |
| Standard InChI Key | MEFBHOLFGORPSD-GFCCVEGCSA-N |
| Isomeric SMILES | C[C@@]12CCC(=O)C=C1CCCC23OCCO3 |
| SMILES | CC12CCC(=O)C=C1CCCC23OCCO3 |
| Canonical SMILES | CC12CCC(=O)C=C1CCCC23OCCO3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator